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Compound of Interest

Compound Name: 1H-indazole-5-carboxylic Acid

Cat. No.: B268021

An In-depth Technical Guide to 1H-indazole-5-
carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-indazole-5-carboxylic acid, a
key heterocyclic building block in medicinal chemistry. This document outlines its chemical
properties, synthesis methodologies, and its role in the development of targeted therapeutics,
particularly in the context of PARP inhibition.

Core Compound Properties

1H-indazole-5-carboxylic acid is a stable, solid organic compound. Its fundamental properties
are summarized below.
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Property Value Citations
CAS Number 61700-61-6
Molecular Formula CsHeN20:2
Molecular Weight 162.15 g/mol
Off-white to yellow
Appearance .
solid/powder
Melting Point 318-322 °C

Synthesis of 1H-indazole-5-carboxylic acid

The synthesis of the 1H-indazole ring system can be achieved through various strategic routes,
often involving cyclization reactions. While a specific, detailed protocol for 1H-indazole-5-
carboxylic acid is not readily available in peer-reviewed synthesis archives like Organic
Syntheses, a common and effective method is the Jacobson Indazole Synthesis. This involves
the cyclization of an appropriate N-nitroso-o-acetotoluidide derivative.

For the synthesis of 1H-indazole-5-carboxylic acid, a plausible starting material would be 4-
amino-3-methylbenzoic acid. The general synthetic workflow is depicted below.
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Synthesis Workflow
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A plausible synthetic pathway for 1H-indazole-5-carboxylic acid.
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Experimental Protocol: General Jacobson Indazole
Synthesis

This protocol is a generalized adaptation for the synthesis of an indazole ring system and
would require optimization for the specific synthesis of 1H-indazole-5-carboxylic acid from 4-
amino-3-methylbenzoic acid.

o Acetylation: The starting material, 4-amino-3-methylbenzoic acid, is acetylated using acetic
anhydride, often in the presence of a mild base or acid catalyst, to protect the amino group
and form 4-acetamido-3-methylbenzoic acid.

» Nitrosation: The acetylated intermediate is then treated with a nitrosating agent, such as
sodium nitrite in the presence of a strong acid (e.qg., sulfuric or hydrochloric acid) at low
temperatures (typically 0-5 °C), to form the N-nitroso derivative.

o Cyclization: The N-nitroso intermediate is then induced to cyclize. This is typically achieved
by treatment with a base (e.g., sodium hydroxide or sodium ethoxide) in an alcoholic solvent.
The reaction mixture is often heated to facilitate the intramolecular cyclization, which
involves the loss of the acetyl group and the formation of the indazole ring.

» Workup and Purification: Following the cyclization, the reaction mixture is acidified to
precipitate the crude 1H-indazole-5-carboxylic acid. The product can then be collected by
filtration and purified by recrystallization from a suitable solvent system, such as
ethanol/water.

Applications in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds” in medicinal chemistry due to their
ability to interact with a wide range of biological targets. They are particularly prominent in the
development of kinase inhibitors and other targeted cancer therapies. 1H-indazole-5-
carboxylic acid serves as a valuable intermediate in the synthesis of more complex bioactive
molecules.

Role as a Pharmacophore in PARP Inhibitors

The indazole nucleus is a key structural feature in several Poly(ADP-ribose) polymerase
(PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically
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validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as
those with BRCA1/2 mutations. This concept is known as synthetic lethality.

While the prominent PARP inhibitor Niraparib features an indazole-7-carboxamide core, the
indazole-5-carboxamide scaffold is also actively explored in the design of novel PARP
inhibitors. The general mechanism of PARP inhibition is illustrated below.
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Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocol: PARP Enzymatic Assay

To evaluate the efficacy of new compounds derived from 1H-indazole-5-carboxylic acid as
PARP inhibitors, a PARP enzymatic assay is a standard in vitro method.

Objective: To determine the concentration of a test compound required to inhibit 50% of PARP
enzyme activity (ICso).

Materials:

Recombinant human PARP1 enzyme

e Histone H1 (as a substrate)

 Biotinylated NAD+

o Activated DNA (e.g., salmon sperm DNA)

o Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 4 mM MgClz, 250 uM DTT)
o Streptavidin-coated 96-well plates

* HRP-conjugated anti-biotin antibody

e TMB substrate

e Stop solution (e.g., 1 M H2S0a4)

e Test compounds (derivatives of 1H-indazole-5-carboxylic acid) dissolved in DMSO
Procedure:

o Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash the plates to
remove any unbound histone.

o Compound Preparation: Prepare serial dilutions of the test compounds and known PARP
inhibitors (as positive controls) in the assay buffer.
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e Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound
at various concentrations.

» Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.
e Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
e Washing: Wash the plates to remove unincorporated biotinylated NAD+.

o Detection: Add HRP-conjugated anti-biotin antibody and incubate. Following another wash
step, add the TMB substrate.

o Measurement: Stop the reaction with a suitable stop solution and measure the absorbance
at a specific wavelength (e.g., 450 nm) using a plate reader.

o Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the
percentage of inhibition for each compound concentration and determine the ICso value by
fitting the data to a dose-response curve.

Conclusion

1H-indazole-5-carboxylic acid is a valuable and versatile building block in the field of
medicinal chemistry. Its stable heterocyclic structure provides a robust scaffold for the
synthesis of a wide array of derivatives. As demonstrated by its relevance to the development
of PARP inhibitors, this compound and its analogues are of significant interest for the discovery
of novel therapeutics, particularly in the area of oncology. The experimental protocols and
pathways detailed in this guide offer a foundational understanding for researchers engaged in
the synthesis and evaluation of new chemical entities based on the indazole core.

 To cite this document: BenchChem. [1H-indazole-5-carboxylic acid CAS number and
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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